SR-4835 is a potent and selective inhibitor of cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) [, , , , , , , , , , ]. CDK12 and CDK13 are enzymes involved in various cellular processes, including transcription regulation, DNA damage response, and cell cycle progression [, , , , , , , , , , ]. SR-4835 has emerged as a valuable tool in scientific research for investigating the roles of CDK12 and CDK13 in cancer development and progression, and for exploring its therapeutic potential in various cancer types.
SR-4835 is classified as a selective inhibitor of CDK12 and CDK13. It has been identified through structure-activity relationship studies that explore the binding affinities and functional outcomes of various compounds targeting these kinases. The compound's design is informed by its ability to induce cyclin K degradation, positioning it within a novel class of molecular glue degraders that facilitate the recruitment of target proteins to ubiquitin ligase complexes for proteasomal degradation .
The synthesis of SR-4835 involves several key steps that utilize established organic chemistry techniques. The compound is derived from a benzimidazole scaffold, which is modified to enhance its binding affinity and selectivity for CDK12/CDK13.
The synthetic route emphasizes the importance of structural modifications that promote desired interactions with the target proteins while maintaining stability .
The molecular structure of SR-4835 reveals a complex arrangement that facilitates its interaction with CDK12/cyclin K. The crystal structure has been resolved at a resolution of 2.68 Å, providing insights into the binding interactions:
This structural information supports the compound's specificity and efficacy in inhibiting CDK12 activity .
SR-4835 engages in several critical biochemical reactions:
These reactions highlight SR-4835's dual role as both an inhibitor and a facilitator of protein degradation.
The mechanism by which SR-4835 exerts its effects can be summarized as follows:
This mechanism underscores SR-4835's potential as an innovative therapeutic agent targeting transcriptional regulation pathways in cancer cells .
SR-4835 exhibits several notable physical and chemical properties:
These properties are essential for its application in pharmacological settings .
SR-4835 has significant potential applications in scientific research and therapeutic development:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3